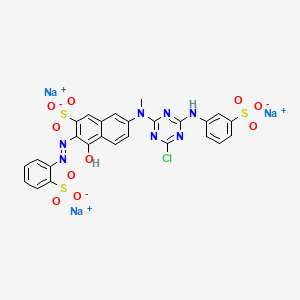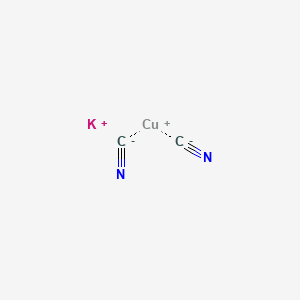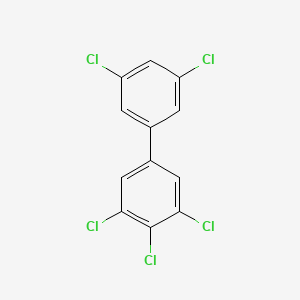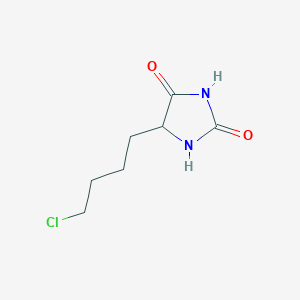
5-(4-氯丁基)海因
描述
5-(4-Chlorobutyl)hydantoin is a chemical compound with the molecular formula C7H11ClN2O2. It is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
5-(4-Chlorobutyl)hydantoin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds
作用机制
Mode of Action
It’s possible that it may share some of the properties of its parent compound, hydantoin, which is known to disrupt lipid structures and increase cell permeability, leading to cell lysis . More research is needed to confirm this and to understand the specific interactions of 5-(4-chlorobutyl)hydantoin with its targets .
Biochemical Pathways
The biochemical pathways affected by 5-(4-Chlorobutyl)hydantoin are currently unknown. Given the potential for this compound to disrupt lipid structures and increase cell permeability, it’s possible that it may impact pathways related to cell membrane integrity and function .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Based on the properties of its parent compound, hydantoin, it’s possible that 5-(4-Chlorobutyl)hydantoin may cause cell lysis by disrupting lipid structures and increasing cell permeability .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-(4-Chlorobutyl)hydantoin is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobutyl)hydantoin typically involves the reaction of hydantoin with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 5-(4-Chlorobutyl)hydantoin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using industrial-scale recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
5-(4-Chlorobutyl)hydantoin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of hydantoin.
Oxidation Reactions: Products include oxides and carboxylic acids.
Reduction Reactions: Products include alcohols and amines.
相似化合物的比较
Similar Compounds
- 5-(4-Bromobutyl)hydantoin
- 5-(4-Iodobutyl)hydantoin
- 5-(4-Methylbutyl)hydantoin
Comparison
5-(4-Chlorobutyl)hydantoin is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine and iodine analogs, it is less reactive but more stable. The methyl analog lacks the halogen functionality, making it less versatile in chemical reactions .
属性
IUPAC Name |
5-(4-chlorobutyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHLVOULDIXSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282003 | |
| Record name | 5-(4-Chlorobutyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40126-55-4 | |
| Record name | 40126-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Chlorobutyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


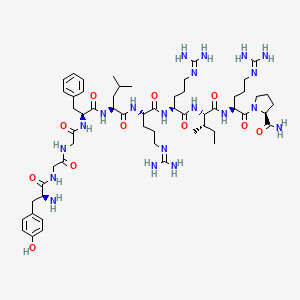
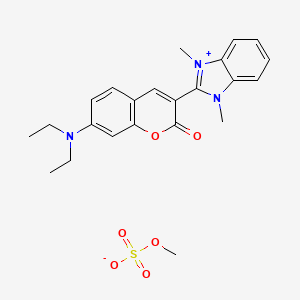
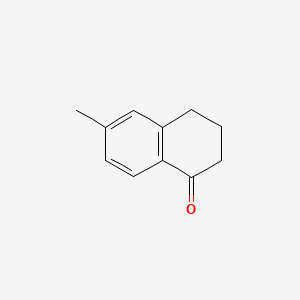

![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)

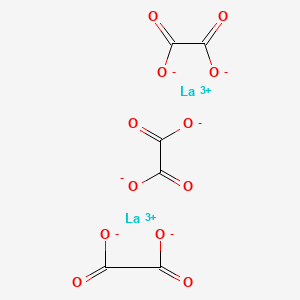
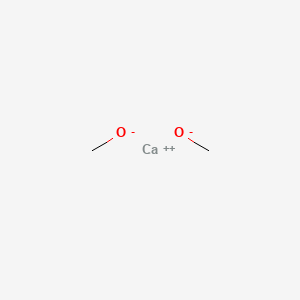
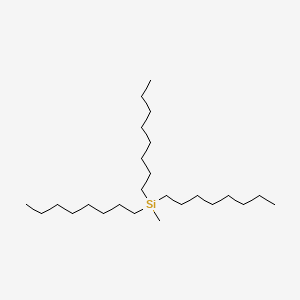
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
